tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Spirocyclic oxindoles, a class of compounds to which this molecule belongs, have been shown to interact with a wide range of receptors . They exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Mode of Action
The interaction of spirocyclic oxindoles with their targets often results in significant biological activities, as mentioned above .
Biochemical Pathways
Given the broad range of biological activities exhibited by spirocyclic oxindoles, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
The biological activities associated with spirocyclic oxindoles suggest that they could have significant effects at the molecular and cellular levels .
Preparation Methods
The synthesis of tert-Butyl 4-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation and Cyclization: Ethyl 2-oxindoline-5-carboxylate is treated with sodium hydride and dichloroethylamine hydrochloride in dimethylformamide to form the spirocyclic oxindole intermediate.
Demethylation: The resulting spirocyclic oxindole is then demethylated using Raney nickel in ethanol to yield the target compound.
This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production .
Chemical Reactions Analysis
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium azide or potassium cyanide.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Scientific Research Applications
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Medicine: It is being explored for its potential use in developing new therapeutic agents for various diseases.
Comparison with Similar Compounds
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic oxindole compounds, such as:
Spiro[indoline-3,4’-piperidine]-5-carboxylic acid: Similar in structure but lacks the tert-butyl and chloro groups.
Spiro[indoline-3,4’-pyrrolidine]-2,5-dione: Another spirocyclic oxindole with different substituents, leading to varied biological activities.
The unique tert-butyl and chloro groups in tert-Butyl 4-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 4-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)13-11(18)5-4-6-12(13)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFQZJQIAVTVIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3Cl)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601110624 | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601110624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707602-35-4 | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707602-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601110624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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